4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
This compound is a polyfunctional heterocyclic compound . It has been used as a building block for the synthesis of various heterocyclic compounds with pharmaceutical interest . The molecule contains both nucleophilic and electrophilic centers, which have been used to design different heterocyclic moieties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a thieno[2,3-b]pyridine ring fused with a chromen-2-one ring. The molecule also contains an amino group and a hydroxy group .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions due to its polyfunctional nature. For example, it can undergo diazotization by adding sodium nitrite solution in water . The compound also reacts with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used as a precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
Anticancer Activity
Functionalized thieno[2,3-b]pyridines, which can be synthesized from this compound, are promising for the design of antimicrobial and antitumor agents . For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a derivative of thieno[2,3-d]pyrimidine-4(3H)-ones, has shown cytotoxic activity on almost all cancer cell lines .
Central Nervous System Diseases Treatment
Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases . They are also used as C-terminal hydrolase L1 (UCH-L1) inhibitors .
Synthesis of Spiro Heterocycles
The compound can be used in the synthesis of spiro heterocycles . For example, 8′-ethyl-7′,9′-dimethyl-1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′(3′H)-one can be synthesized from this compound .
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound is synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This is followed by an intramolecular condensation of the methylene and cyano groups .
Biochemical Pathways
The compound is involved in the formation of a new heterocyclic system, 6H-chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-one . This is achieved through the interaction of the compound with aldehydes, followed by intramolecular cyclization and oxidation
Result of Action
Similar compounds have been found to display various types of biological activity, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities .
properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-8-5-9(2)20-18-15(8)16(19)17(24-18)12-7-14(22)23-13-4-3-10(21)6-11(12)13/h3-7,21H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKRWKIZVCOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C=C4)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one |
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